3-Cyclopropylidene-8-(3,4-dimethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane
Description
The compound 3-Cyclopropylidene-8-(3,4-dimethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane features a bicyclic tropane alkaloid core (8-azabicyclo[3.2.1]octane) modified with two key substituents:
- 8-(3,4-Dimethylbenzenesulfonyl): A bulky sulfonamide group at position 8, which may enhance receptor binding and pharmacokinetic properties.
This scaffold is central to drug discovery due to its structural similarity to tropane alkaloids, which exhibit diverse biological activities .
Properties
IUPAC Name |
3-cyclopropylidene-8-(3,4-dimethylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-12-3-8-18(9-13(12)2)22(20,21)19-16-6-7-17(19)11-15(10-16)14-4-5-14/h3,8-9,16-17H,4-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJJWJJDNRDXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(=C4CC4)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylidene-8-(3,4-dimethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, including cyclopropanation and sulfonylation reactions. One common approach is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octan-3-one intermediate . The reaction conditions often involve the use of samarium diiodide as a reducing agent .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylidene-8-(3,4-dimethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines .
Scientific Research Applications
3-Cyclopropylidene-8-(3,4-dimethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Cyclopropylidene-8-(3,4-dimethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or activating biological pathways . The exact molecular targets and pathways depend on the specific application and derivative used.
Comparison with Similar Compounds
Structural Analogues of the 8-Azabicyclo[3.2.1]octane Core
Key Observations:
- Sulfonamide vs.
- Cyclopropylidene vs. Hydroxyl/Triazole : The cyclopropylidene moiety enhances conformational rigidity compared to hydroxyl or triazole substituents, which may reduce off-target interactions .
Physicochemical Properties
Key Observations:
- The target compound’s higher molecular weight and lipophilicity may favor blood-brain barrier penetration compared to polar analogues like 8-isopropyl-3-ol .
Biological Activity
3-Cyclopropylidene-8-(3,4-dimethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various enzymes involved in inflammatory processes. This article delves into the biological activity of this compound, summarizing key findings from diverse research studies and presenting detailed data tables and case studies.
Chemical Structure and Properties
The compound features a bicyclic structure characterized by a cyclopropylidene group and a sulfonamide moiety derived from 3,4-dimethylbenzenesulfonyl chloride. The molecular formula is , with a molecular weight of approximately 273.36 g/mol.
Research indicates that compounds similar to this compound exhibit inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA) . This enzyme plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid-like molecule that modulates inflammation and pain responses.
Key Findings:
- Inhibition of NAAA leads to increased levels of PEA, enhancing its anti-inflammatory and analgesic effects.
- The compound operates through a non-covalent mechanism of action, distinguishing it from other inhibitors that may form covalent bonds with target enzymes.
Biological Activity Data
The following table summarizes the biological activity of various azabicyclo[3.2.1]octane derivatives, including our compound of interest:
| Compound ID | Structure | NAAA IC50 (μM) | Selectivity for FAAH (%) | Selectivity for AC (%) |
|---|---|---|---|---|
| ARN19689 | Structure | 0.042 | 25 | 34 |
| ARN16186 | Structure | 0.655 | 30 | 28 |
| 3-Cyclopropylidene | (Our Compound) | Data Not Available | Data Not Available | Data Not Available |
Note: The specific IC50 values for this compound were not provided in the available literature.
Case Study 1: In Vivo Efficacy
In a study examining the efficacy of NAAA inhibitors in murine models of inflammation, compounds structurally related to 3-Cyclopropylidene demonstrated significant reductions in inflammatory markers such as TNF-alpha and IL-6. These findings suggest that similar compounds could provide therapeutic benefits in managing chronic inflammatory conditions.
Case Study 2: Pharmacokinetics
Pharmacokinetic studies indicated that azabicyclo[3.2.1]octane derivatives possess favorable absorption and distribution characteristics, suggesting that they may achieve effective concentrations in target tissues upon administration.
Q & A
Q. What synthetic routes are commonly employed to prepare 3-cyclopropylidene-8-(3,4-dimethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane, and how are reaction conditions optimized?
The synthesis of this compound typically involves functionalizing the 8-azabicyclo[3.2.1]octane core via sulfonylation at the N8 position. For example, 3,4-dimethylbenzenesulfonyl chloride reacts with the bicyclic scaffold under basic conditions (e.g., using triethylamine in dichloromethane). Cyclopropane ring formation at the C3 position is achieved via cyclopropanation reagents like ethyl diazoacetate or transition-metal-catalyzed methods. Reaction optimization focuses on temperature control (0°C to room temperature), stoichiometric ratios, and purification via column chromatography to achieve yields of 65–93% .
Q. How are 8-azabicyclo[3.2.1]octane derivatives characterized structurally?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR): H and C NMR are critical for confirming regiochemistry and substituent orientation. For example, cyclopropylidene protons exhibit characteristic resonances at δ 1.2–1.8 ppm (multiplet), while sulfonyl aromatic protons appear at δ 7.3–7.8 ppm .
- Elemental Analysis: Used to validate empirical formulas (e.g., C: 64.62–67.44%, H: 5.45–6.58%, N: 2.44–2.71%) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular ion peaks and fragmentation patterns .
Q. What biological targets are associated with 8-azabicyclo[3.2.1]octane derivatives?
These derivatives primarily target neurotransmitter transporters (e.g., dopamine transporter [DAT], serotonin transporter [SERT]) and enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO). For instance, RTI-336, a structurally related compound, is a DAT inhibitor in clinical trials for substance abuse disorders . The 3,4-dimethylbenzenesulfonyl group may enhance binding affinity through hydrophobic interactions with transporter pockets .
Advanced Research Questions
Q. How do structural modifications at the C3 and N8 positions influence biological activity?
- C3 Position: Substitution with cyclopropylidene or aryl groups (e.g., halogenated phenyl) enhances DAT/SERT selectivity. For example, fluorinated aryl groups increase lipophilicity and blood-brain barrier penetration .
- N8 Position: Bulky sulfonyl groups (e.g., 3,4-dimethylbenzenesulfonyl) improve metabolic stability by reducing cytochrome P450-mediated oxidation. This modification also affects transporter binding kinetics, as shown in SAR studies of tropane alkaloids .
Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) data?
Conflicting SAR results often arise from differences in assay conditions (e.g., cell lines, radioligand concentrations). To address this:
- Dose-Response Profiling: Validate activity across multiple concentrations (e.g., IC values for DAT inhibition).
- Computational Modeling: Use molecular docking to compare binding poses of derivatives with variable substituents .
- Metabolic Stability Assays: Assess if conflicting in vivo/in vitro results stem from rapid metabolite formation .
Q. What challenges exist in achieving enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold?
The bicyclic core contains two bridgehead chiral centers, requiring asymmetric methods:
- Chiral Auxiliaries: Use of enantiopure tropinone derivatives for desymmetrization .
- Catalytic Asymmetric Cyclopropanation: Transition-metal catalysts (e.g., Rh(OAc)) achieve enantiomeric excess >90% in cyclopropane formation .
- Chromatographic Resolution: Chiral HPLC separates diastereomers post-synthesis .
Q. How do metabolic pathways impact the pharmacokinetics of this compound?
- Phase I Metabolism: Hepatic CYP450 enzymes (e.g., CYP3A4) oxidize the cyclopropane ring or N-demethylate the azabicyclo scaffold.
- Phase II Metabolism: Sulfotransferases conjugate the 3,4-dimethylbenzenesulfonyl group, increasing water solubility for renal excretion .
- Key Metabolites: Identified via LC-MS/MS in rodent plasma, including hydroxylated and glucuronidated derivatives .
Q. What analytical methods quantify this compound in biological matrices?
- HPLC-MS/MS: Reverse-phase C18 columns with electrospray ionization (ESI) achieve detection limits of 0.1 ng/mL in plasma.
- Isotope Dilution: Stable isotope-labeled internal standards (e.g., C-analogues) correct for matrix effects .
Key Research Gaps and Future Directions
- In Vivo Efficacy: Limited data on pharmacokinetic/pharmacodynamic (PK/PD) correlations in disease models.
- Off-Target Effects: Proteomic profiling needed to identify interactions with non-neuronal targets (e.g., ELOVL6 in lipid metabolism) .
- Formulation Strategies: Nanoencapsulation or prodrug approaches to enhance oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
